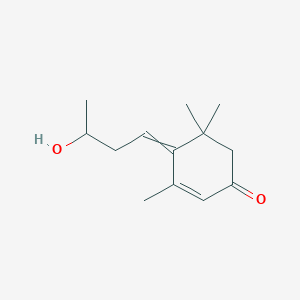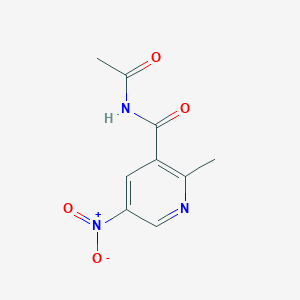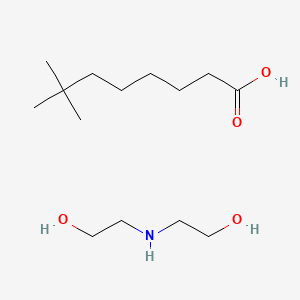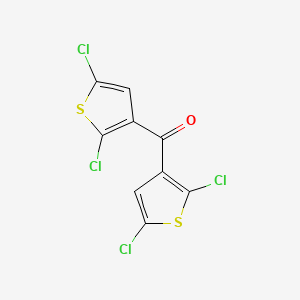
Bis(2,5-dichlorothiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dichlorothiophen-3-yl)methanone: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two 2,5-dichlorothiophen-3-yl groups attached to a central methanone (carbonyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dichlorothiophen-3-yl)methanone typically involves the reaction of 2,5-dichlorothiophene with a suitable carbonyl source. One common method is the reaction of 2,5-dichlorothiophene with bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst such as ytterbium triflate (Yb(OTf)₃). This reaction is carried out under reflux conditions in chloroform, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,5-dichlorothiophen-3-yl)methanone can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene rings, the compound readily undergoes electrophilic substitution reactions. Common electrophiles include halogens, acyl groups, and nitro groups.
Nucleophilic Substitution: The presence of chlorine atoms on the thiophene rings makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Oxidation and Reduction: The carbonyl group in this compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acyl chlorides are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines or thiols are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with an amine can produce amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,5-dichlorothiophen-3-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and antioxidant activities . These properties make it a potential candidate for the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of bis(2,5-dichlorothiophen-3-yl)methanone is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparación Con Compuestos Similares
Bis(2-iodothiophen-3-yl)methanone: Similar in structure but contains iodine atoms instead of chlorine atoms.
(2,5-Dichlorothiophen-3-yl)(phenyl)methanone: Contains a phenyl group instead of a second 2,5-dichlorothiophen-3-yl group.
Uniqueness: Bis(2,5-dichlorothiophen-3-yl)methanone is unique due to the presence of two 2,5-dichlorothiophen-3-yl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
57248-15-4 |
|---|---|
Fórmula molecular |
C9H2Cl4OS2 |
Peso molecular |
332.1 g/mol |
Nombre IUPAC |
bis(2,5-dichlorothiophen-3-yl)methanone |
InChI |
InChI=1S/C9H2Cl4OS2/c10-5-1-3(8(12)15-5)7(14)4-2-6(11)16-9(4)13/h1-2H |
Clave InChI |
OSWRANCNIFQVNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(=O)C2=C(SC(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


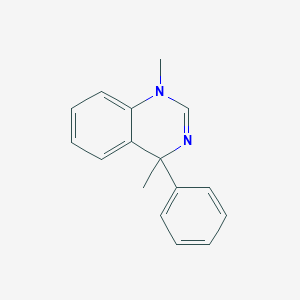
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
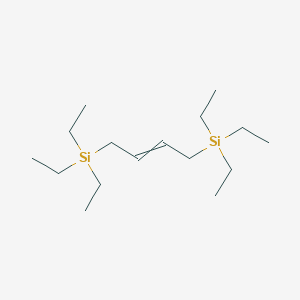
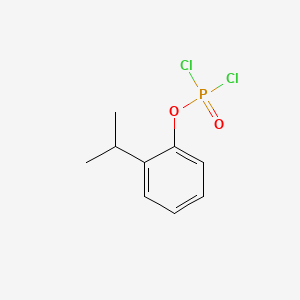
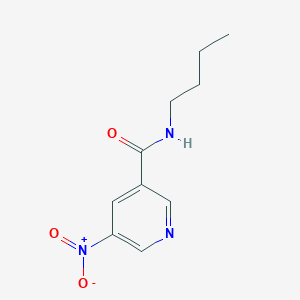
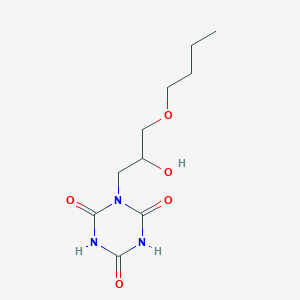
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
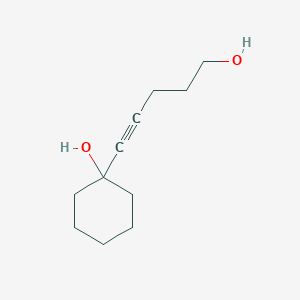
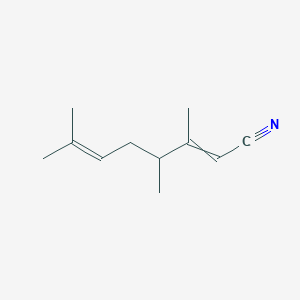
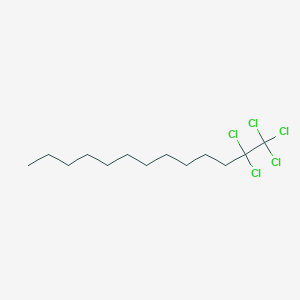
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
